molecular formula C30H35N7O4S B562159 Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) CAS No. 1092942-83-0

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Número de catálogo: B562159
Número CAS: 1092942-83-0
Peso molecular: 597.8 g/mol
Clave InChI: YLMAHDNUQAMNNX-NZEOXOADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated form of Imatinib Mesylate, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of the drug without altering its therapeutic effects.

Aplicaciones Científicas De Investigación

Gleevec-d8 Mesylate is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the stability and reactivity of deuterated compounds.

    Biology: To investigate the metabolic pathways and interactions of the drug within biological systems.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of Imatinib Mesylate, aiding in the development of more effective treatments.

    Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of the drug.

Mecanismo De Acción

Target of Action

The primary targets of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) are the BCR-ABL tyrosine kinase, the receptor tyrosine kinase for platelet-derived growth factor (PDGF), and the stem cell factor receptor KIT . These proteins play a crucial role in the differentiation and proliferation of cells .

Mode of Action

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a small ATP-competitive tyrosine kinase inhibitor . It works by binding to the ATP binding site of the enzyme . This inhibits the activity of the BCR-ABL tyrosine kinase associated with chronic myeloid leukemia, interfering with cellular proliferation and inducing apoptosis . It also inhibits the receptor tyrosine kinase for PDGF and the stem cell factor receptor KIT, as well as PDGF- and SCF-mediated cellular events .

Biochemical Pathways

The inhibition of these tyrosine kinases by Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) disrupts the signaling pathways that promote cell proliferation and survival . This leads to the suppression of replication and ultimately causes death of Philadelphia-chromosome positive chronic myeloid leukemia cells .

Pharmacokinetics

It is known that the drug is administered orally and should be taken with food and a large glass of water to minimize gastrointestinal irritation . The dose depends on several factors, including the condition being treated, the size of the patient, the particular regimen being used, and the overall health of the patient .

Result of Action

The result of the action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the inhibition of the growth signaling processes, suppressing replication and ultimately causing death of Philadelphia-chromosome positive chronic myeloid leukemia cells . It also appears to have growth inhibitory effects in some diseases such as GIST that is c-Kit positive .

Action Environment

The action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) can be influenced by various environmental factors. For instance, the presence of certain mutations can confer resistance to the drug . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medical conditions, and the use of other medications . It is also important to note that the drug should be taken with food and a large glass of water to ensure optimal absorption and minimize gastrointestinal irritation .

Safety and Hazards

Treatment with Gleevec is generally well tolerated with a low incidence of severe side effects . The most common adverse events include mild to moderate edema, muscle cramps, diarrhea, nausea, skin rashes, and myelosuppression .

Análisis Bioquímico

Biochemical Properties

Gleevec-d8 Mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase . This enzyme is a constitutively active tyrosine kinase that sends growth-inducing signals in some cancerous cells . By inhibiting this enzyme, Gleevec-d8 Mesylate suppresses the growth signaling processes, leading to the suppression of replication and ultimately causing the death of Philadelphia-chromosome positive chronic myeloid leukemia cells .

Cellular Effects

Gleevec-d8 Mesylate has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth signaling processes, which suppresses replication and ultimately causes the death of certain cancer cells . It also appears to have growth inhibitory effects in some diseases such as GIST that is c-Kit positive .

Molecular Mechanism

The molecular mechanism of action of Gleevec-d8 Mesylate involves its binding to the tyrosine kinase enzyme, thereby inhibiting its activity . This inhibition suppresses the growth signaling processes, leading to the suppression of replication and ultimately causing the death of certain cancer cells .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects on inhibiting growth signaling processes and suppressing replication are observed shortly after administration .

Metabolic Pathways

It is known that the drug interacts with the tyrosine kinase enzyme, which plays a crucial role in various metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Gleevec-d8 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.

Comparación Con Compuestos Similares

Similar Compounds

    Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

    Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.

    Bosutinib: Targets multiple tyrosine kinases and is used in the treatment of chronic myeloid leukemia.

Uniqueness

Gleevec-d8 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not possible with non-deuterated compounds.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) involves the deuteration of Imatinib Mesylate, which is a known drug used for the treatment of chronic myelogenous leukemia (CML). Deuteration involves the replacement of hydrogen atoms with deuterium atoms, which increases the mass of the molecule and can improve its pharmacokinetic properties. The synthesis pathway involves the use of deuterated reagents and solvents to achieve the desired deuteration of Imatinib Mesylate.", "Starting Materials": [ "Imatinib Mesylate", "Deuterated reagents and solvents" ], "Reaction": [ "Imatinib Mesylate is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD)", "Deuterated reagents such as deuterated lithium aluminum deuteride (LiAlD4) or deuterated sodium borohydride (NaBD4) are added to the solution", "The reaction mixture is stirred at a specific temperature and time to allow for the deuteration reaction to occur", "The reaction mixture is then quenched with a deuterated acid such as deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (DSO3D)", "The resulting product is purified using standard techniques such as chromatography or crystallization", "The final product is Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), which contains deuterium atoms in place of some of the hydrogen atoms in Imatinib Mesylate" ] }

Número CAS

1092942-83-0

Fórmula molecular

C30H35N7O4S

Peso molecular

597.8 g/mol

Nombre IUPAC

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

Clave InChI

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES isomérico

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Sinónimos

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.